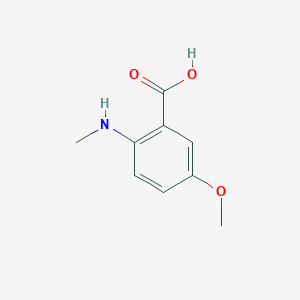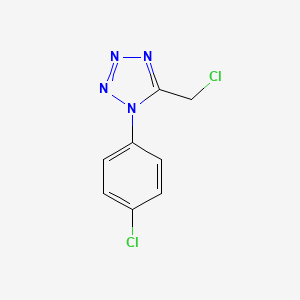
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole
説明
5-(Chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, commonly referred to as CMCT, is a versatile synthetic molecule with a variety of potential applications in scientific research. CMCT is a small molecule that contains both a chlorine atom and a nitrogen atom, which gives it reactivity and stability. CMCT has been used as an intermediate in organic syntheses, as a catalyst for various reactions, and as a reagent for the production of various compounds. In addition, it has been used in the study of the mechanism of action of various biochemical and physiological processes.
科学的研究の応用
Structural Analysis and Docking Studies
The crystal structure and docking studies of tetrazole derivatives, including similar compounds to 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, have been explored. These studies provide insights into the molecular structure and potential applications of such compounds in enzyme inhibition, notably with the cyclooxygenase-2 enzyme, suggesting potential pharmaceutical applications (Al-Hourani et al., 2015).
Electron Attachment and Molecular Reactivity
Research on the electron-induced reactivity of tetrazoles like 5-(4-chlorophenyl)-1H-tetrazole highlights their susceptibility to electron attachment, influencing their molecular reactivity and stability. This property is critical for applications in materials science and chemistry, where electron interactions play a vital role (Luxford, Fedor, & Kočišek, 2021).
Synthesis and Functionalization
The synthesis and functionalization of 5-substituted tetrazoles, including compounds similar to 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, have wide applications in organic chemistry, drug design, and the development of new materials. These tetrazoles serve as intermediates in synthesizing other heterocycles and have notable roles in medicinal chemistry due to their bioisosteric properties (Roh, Vávrová, & Hrabálek, 2012).
Corrosion Inhibition
The application of 5-(4-chlorophenyl)-1H-tetrazole as a corrosion inhibitor for mild steel, particularly in oil and natural gas industries, has been documented. This suggests its utility in protecting metal surfaces against corrosive environments, an essential aspect of material science and engineering (Kamble & Dubey, 2021).
Advances in Synthesis
Recent advances in the synthesis of 5-substituted 1H-tetrazoles, including compounds like 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, have been significant in medicinal chemistry. These advancements contribute to the development of more efficient and eco-friendly synthesis methods, further expanding the scope of tetrazole applications (Mittal & Awasthi, 2019).
特性
IUPAC Name |
5-(chloromethyl)-1-(4-chlorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJROXYRARSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)
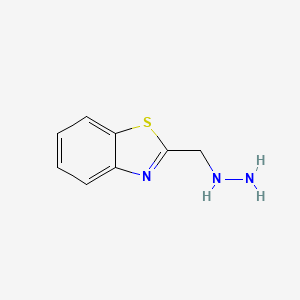
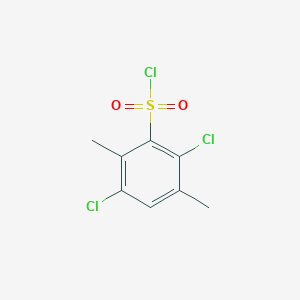
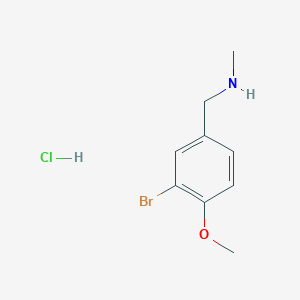

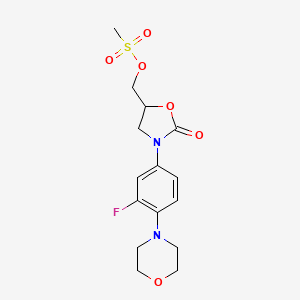

![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
